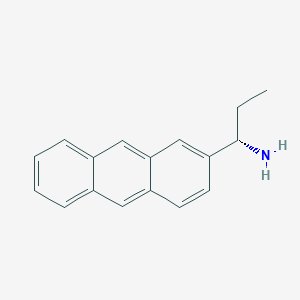

(1S)-1-(2-Anthryl)propylamine

Descripción

(1S)-1-(2-Anthryl)propylamine is a chiral aromatic amine characterized by a propylamine backbone with a stereogenic center at the first carbon (S-configuration) and a 2-anthryl substituent. The anthracene moiety confers unique photophysical properties, such as UV-induced reactivity, as demonstrated in studies on its polymer derivatives . For example, 1-(2-Anthryl)-1-phenylpropylamine (APE-PIB-APE-2) exhibits reversible chain extension under UV irradiation, with distinct refractive index and UV absorption peaks at ~30–31.5 minutes, suggesting dynamic molecular rearrangements . Nuclear magnetic resonance (NMR) spectra reveal aromatic proton signals at 8.50–7.50 ppm and alkyl chain protons at 6.45–1.0 ppm, confirming the hybrid aromatic-aliphatic structure .

Propiedades

IUPAC Name |

(1S)-1-anthracen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQWZKPSJZCHNZ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Anthryl)propylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available anthracene and a suitable propylamine derivative.

Reaction Conditions: The anthracene is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position. This can be achieved through halogenation or hydroxylation reactions.

Coupling Reaction: The functionalized anthracene is then coupled with the propylamine derivative under appropriate conditions, such as in the presence of a base or a catalyst, to form the desired (1S)-1-(2-Anthryl)propylamine.

Industrial Production Methods: Industrial production of (1S)-1-(2-Anthryl)propylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: (1S)-1-(2-Anthryl)propylamine can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can modify the amine group or the anthracene ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anthracene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, acids, or bases depending on the specific reaction.

Major Products:

Oxidation Products: Anthraquinone derivatives.

Reduction Products: Reduced amine or anthracene derivatives.

Substitution Products: Various substituted anthracene derivatives.

Aplicaciones Científicas De Investigación

(1S)-1-(2-Anthryl)propylamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

Medicine: Explored for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of (1S)-1-(2-Anthryl)propylamine involves its interaction with molecular targets, such as enzymes or receptors. The anthracene moiety can intercalate with DNA, affecting its structure and function. Additionally, the amine group can form hydrogen bonds or ionic interactions with biological targets, influencing their activity.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

Research Implications and Gaps

The anthracene group in (1S)-1-(2-Anthryl)propylamine offers unique photoresponsive behavior, distinguishing it from simpler propylamines used in pharmaceuticals or industrial settings. Future studies should explore its biological activity, environmental impact, and synergy with other aromatic amines.

Actividad Biológica

(1S)-1-(2-Anthryl)propylamine is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

(1S)-1-(2-Anthryl)propylamine features an anthracene moiety linked to a propylamine chain, making it a chiral molecule with the following characteristics:

- Chemical Formula : C₁₇H₁₇N

- Molecular Weight : Approximately 235.32 g/mol

- Chirality : Exists in the (1S) configuration, which influences its interactions with biological targets.

The anthracene component contributes to its fluorescence and ability to intercalate with nucleic acids, while the propylamine portion provides basic properties typical of amines.

The biological activity of (1S)-1-(2-Anthryl)propylamine is primarily attributed to its interactions with various biological macromolecules:

- DNA Intercalation : The planar structure of the anthracene ring allows it to intercalate between DNA base pairs, potentially altering DNA structure and function.

- Protein Interaction : The amine group can form hydrogen bonds or ionic interactions with enzymes and receptors, modulating their activity.

- Anticancer Potential : Due to its ability to disrupt cellular processes through these interactions, the compound is being explored for anticancer applications.

Biological Activities

Research has identified several biological activities associated with (1S)-1-(2-Anthryl)propylamine:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further investigation in medicinal chemistry.

- Anticancer Activity : Its ability to intercalate DNA may confer anticancer properties, as disrupting DNA replication is a common mechanism for anticancer drugs.

- Enzyme Modulation : The compound may influence enzyme activities through competitive or non-competitive inhibition, although specific enzyme targets require further elucidation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of (1S)-1-(2-Anthryl)propylamine:

-

DNA Binding Studies :

- Research demonstrated that (1S)-1-(2-Anthryl)propylamine binds effectively to DNA, leading to conformational changes that could affect gene expression. This property highlights its potential as a therapeutic agent in cancer treatment.

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial efficacy of (1S)-1-(2-Anthryl)propylamine against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. This suggests its potential use in developing new antimicrobial agents.

-

Enzyme Interaction Studies :

- Investigations into the compound's interaction with various enzymes showed that it could modulate enzyme activity through binding at active sites or allosteric sites, indicating its versatility in biochemical applications.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of similar compounds compared to (1S)-1-(2-Anthryl)propylamine:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (1S)-1-(2-Anthryl)propylamine | Antimicrobial, Anticancer | DNA intercalation, enzyme modulation |

| (2S)-2-(2-Anthryl)pyrrolidine | Anticancer | Similar DNA intercalation properties |

| 2-Anthryl Substituted Benzimidazole | Antimicrobial | Targeting bacterial enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.